molecular formula C23H27N5O4 B2875364 5-(2-methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021077-96-2

5-(2-methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2875364
CAS No.: 1021077-96-2
M. Wt: 437.5
InChI Key: CANQNSGFFYZHBM-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the pyrazolo[4,3-c]pyridine family. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the methoxyethyl, phenyl, and propionylpiperazine groups through various substitution and coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-Methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents.

    Phenylpiperazine derivatives: Compounds with similar piperazine and phenyl groups.

Uniqueness

What sets 5-(2-methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-3-20(29)26-9-11-27(12-10-26)22(30)18-15-25(13-14-32-2)16-19-21(18)24-28(23(19)31)17-7-5-4-6-8-17/h4-8,15-16H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANQNSGFFYZHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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